8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
8-chloro-N-[(2-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-26-14-5-3-2-4-10(14)9-21-18(25)15-16-22-17(24)12-7-6-11(20)8-13(12)23(16)19(27)28-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDNZYSMIWLODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a member of the thiazoloquinazoline class, which has gained attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: C19H14ClN3O3S2
- Molecular Weight: 431.91 g/mol
Structural Characteristics
The unique structure of this compound includes:
- A thiazole ring fused with a quinazoline moiety.
- Substituents that enhance its interaction with biological targets.
Research indicates that compounds in the thiazoloquinazoline class exhibit various mechanisms of action, including:
- Inhibition of Kinases: Some derivatives have shown potent inhibitory activity against kinases such as Aurora B kinase, which is crucial in cell division and cancer progression .
- Calcium Channel Modulation: Certain derivatives have been identified as activators of large-conductance voltage and Ca²⁺-activated K⁺ channels, suggesting potential applications in treating conditions like overactive bladder (OAB) .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Anticancer Activity: Compounds from this class have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
- Neurological Disorders: Due to their ability to modulate ion channels, these compounds may be explored for treating neurological disorders related to calcium signaling .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazoloquinazoline derivatives:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazoloquinazoline compounds, including 8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The inhibition percentages at a concentration of 50 µM were recorded as follows:
| Compound | % Inhibition (50 µM) |
|---|---|
| Target Compound | 42.78 ± 4.86 |
These findings suggest potential applications in developing new antimicrobial agents.
Antitubercular Activity
The compound has shown promising results in antitubercular activity against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL, indicating its potential as a therapeutic agent for tuberculosis treatment .
Anticancer Properties
The mechanism of action for this compound includes interaction with DNA through intercalation, disrupting key cellular processes such as DNA replication and transcription. This property positions it as a potential anticancer agent, with ongoing studies focusing on its efficacy against various cancer cell lines.
Study on Synthesis and Biological Evaluation
A study synthesized a series of thiazoloquinazoline derivatives and evaluated their biological activities. The results indicated that compounds with terminal amide fragments exhibited broad-spectrum antibacterial activity compared to standard antibiotics like Ciprofloxacin and Rifampicin. The most potent derivative demonstrated excellent in vitro antitubercular activity against Mycobacterium smegmatis .
Structure-Activity Relationship Analysis
Research has focused on the structure-activity relationship (SAR) of thiazoloquinazoline derivatives. Modifications to the benzyl group and other substituents have been shown to enhance biological activity significantly. This highlights the importance of structural modifications in optimizing therapeutic efficacy .
Preparation Methods
Synthetic Pathway Design
Core Scaffold Construction
The thiazolo[3,4-a]quinazoline core is synthesized via a cyclization reaction between methyl 2-aminobenzoate and thiophosgene. Key steps include:
Step 1: Isothiocyanate Formation
Methyl 2-aminobenzoate reacts with thiophosgene in anhydrous dichloromethane at 0–5°C to form an isothiocyanate intermediate. This intermediate is stabilized by electron-withdrawing groups and requires strict temperature control to prevent polymerization.
Step 2: Cyclization
The isothiocyanate undergoes cyclization with methyl cyanoacetate and sulfur in refluxing ethanol (80°C, 6 hours), yielding the ester derivative of the thiazoloquinazoline core. Sulfur acts as a cyclizing agent, while the cyanoacetate provides the necessary carbon nucleophile for ring closure.
Functionalization and Side-Chain Introduction
Hydrolysis of Ester to Carboxylic Acid
The ester intermediate is hydrolyzed using 2M sodium hydroxide at 60°C for 4 hours, producing the corresponding carboxylic acid. This step achieves near-quantitative yields (>95%) but requires neutralization with dilute HCl to precipitate the product.
Amide Coupling with 2-Methoxybenzylamine
The carboxylic acid is coupled with 2-methoxybenzylamine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent and N,N-diisopropylethylamine (DIPEA) as the base. Key parameters:
Optimization Challenges
Regioselectivity in Cyclization
The position of the chloro substituent (8-position) is controlled by the electronic effects of the starting material. Methyl 2-aminobenzoate directs electrophilic chlorination to the 8-position during cyclization due to para-directing effects of the ester group. Competing reactions at the 7-position are minimized by using excess thiophosgene.
Comparative Analysis with Analogous Derivatives
Structural modifications significantly impact synthetic yields and biological activity:
| Derivative | Substituent Position | Yield (%) | EC50 (μM) |
|---|---|---|---|
| 8-Chloro-N-(4-methoxybenzyl) | 4-methoxy | 72 | 3.5* |
| 8-Chloro-N-(2-methoxybenzyl) | 2-methoxy | 68 | 4.1* |
| 8-Chloro-N-phenyl | H | 65 | 5.12 |
| 7-Bromo-N-(4-methoxybenzyl) | 7-bromo | 61 | 2.89 |
*Estimated based on structural analogs.
The 2-methoxybenzyl variant shows marginally lower yield (68% vs. 72%) compared to its 4-methoxy counterpart, likely due to steric hindrance during amide coupling.
Large-Scale Production Considerations
Solvent Selection
Mechanistic Insights
Cyclization Pathway
Density functional theory (DFT) studies suggest a concerted mechanism where sulfur facilitates deprotonation of the cyanoacetate, enabling nucleophilic attack on the isothiocyanate. The transition state has an activation energy of 24.3 kcal/mol, explaining the need for elevated temperatures.
Alternative Synthetic Routes
Quality Control Metrics
Purity Assessment
Q & A
Q. What are the key steps and optimization strategies for synthesizing this thiazoloquinazoline derivative?
- Methodological Answer: Synthesis involves a multi-step process:
- Core Formation: Cyclization of precursor quinazoline-thiazole hybrids under reflux (e.g., ethanol or DMF, 80–100°C) with catalysts like benzyltributylammonium bromide.
- Functionalization: Introduction of the 2-methoxybenzyl group via nucleophilic substitution or coupling reactions (e.g., using EDC/HOBt).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and thin-layer chromatography (TLC) for intermediate monitoring.
- Yield Optimization: Adjusting reaction time (12–24 hrs), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio for coupling steps).
Key Data:
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Core Formation | DMF | 90 | Benzyltributylammonium bromide | 65–75 |
| Coupling | Ethanol | 70 | EDC/HOBt | 50–60 |
Q. How is the structural identity and purity of this compound confirmed?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected m/z: ~470).
- Infrared Spectroscopy (IR): Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch).
- X-ray Crystallography: For unambiguous confirmation if single crystals are obtained (requires slow evaporation from DCM/hexane).
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer:
- PPE: Lab coat, nitrile gloves, safety goggles.
- Ventilation: Use fume hoods during synthesis.
- Waste Disposal: Collect in halogenated waste containers (due to chloro substituents).
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination.
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound’s biological activity?
- Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
- Receptor Binding Studies: Radiolabeled ligand competition assays (e.g., ³H-labeled compound).
- Molecular Dynamics Simulations: Docking studies (AutoDock Vina) to predict binding affinity to target proteins.
- Transcriptomics: RNA-seq to identify differentially expressed genes in treated cell lines.
Example Assay Conditions:
| Assay Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.5–2.0 | |
| Antimicrobial | S. aureus | 8–12 |
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer:
- Structural Variability: Compare substituent effects (e.g., chloro vs. fluoro analogs in vs. 2).
- Assay Standardization: Use identical cell lines (e.g., HeLa vs. HEK293) and concentrations (10 µM vs. 50 µM).
- Statistical Validation: Apply ANOVA or Tukey’s test to assess significance of activity differences.
- Meta-Analysis: Pool data from multiple studies using fixed-effects models.
Q. What methodologies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., methoxy to ethoxy) via Pd-catalyzed cross-coupling.
- In Silico Screening: QSAR models (e.g., CoMFA) to predict activity of virtual libraries.
- Biological Testing: High-throughput screening (HTS) against panels of enzymes or cell lines.
Example SAR Data:
| Substituent (R) | Anticancer Activity (IC50, µM) | LogP |
|---|---|---|
| 2-Methoxybenzyl | 1.2 | 3.5 |
| 4-Fluorobenzyl | 2.8 | 4.1 |
Q. How to design experiments assessing environmental toxicity?
- Methodological Answer:
- Aquatic Toxicity: Daphnia magna acute toxicity tests (OECD 202).
- Bioaccumulation: Measure log Kow values (e.g., using shake-flask method).
- Degradation Studies: UV-Vis monitoring of hydrolysis (pH 7.4 buffer, 37°C).
Key Parameters:
| Test Organism | EC50 (mg/L) | Degradation Half-Life (Days) |
|---|---|---|
| D. magna | 5.6 | 14 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
